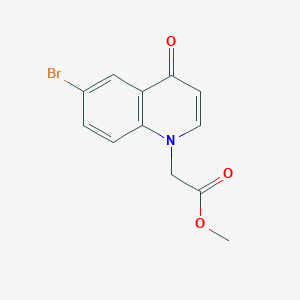

Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate

Description

Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a bromine substituent at position 6, a ketone group at position 4, and a methyl ester functional group. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 2-(6-bromo-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C12H10BrNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |

InChI Key |

QYKJHBBKCDXXNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-bromo-4-oxoquinoline.

Bromination: The bromination of 4-oxoquinoline is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position.

Esterification: The brominated product is then subjected to esterification with methyl acetate in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium or copper.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of 6-substituted quinoline derivatives.

Reduction: Formation of 4-hydroxyquinoline derivatives.

Oxidation: Formation of quinoline N-oxide derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate possesses a molecular formula that includes both acidic and basic functional groups, enhancing its versatility in various chemical reactions. The bromine substituent at the 6-position of the quinoline ring contributes to its distinctive reactivity profile compared to other halogenated quinoline derivatives.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit specific enzyme activities involved in cancer cell proliferation, leading to apoptosis. In particular, it has demonstrated activity against HeLa (cervical cancer) and MDA-MB-435 (melanoma) cell lines, making it a candidate for further investigation in cancer treatment protocols .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 35.1 | Enzyme inhibition, apoptosis induction |

| MDA-MB-435 | 60.4 | Disruption of cellular processes |

2. Drug Development

The compound's interactions with various biological targets, including enzymes involved in metabolic pathways, enhance its candidacy for drug design. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential .

Case Studies

Case Study 1: Synthesis and Antiproliferative Activity

In one study, researchers synthesized several quinoline derivatives, including this compound, and tested their antiproliferative activity against a panel of nearly 60 cancer cell lines (NCI-60). The results highlighted the compound's selective activity against non-small cell lung cancer cells, suggesting its potential as a targeted therapeutic agent .

Case Study 2: Structural Modifications for Enhanced Activity

Another investigation focused on modifying the structure of this compound to improve its biological activity. Variations included altering the halogen substituents and functional groups, which resulted in differing levels of efficacy against specific cancer types. This study emphasized the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Binding Interactions: The bromine atom and the carbonyl group play key roles in binding to the active sites of the target enzymes, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

a) Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216416-55-5)

- Molecular Formula: C₁₃H₁₂BrNO₃

- Key Differences: Contains an additional methyl group at position 2 of the quinoline ring.

- Safety data indicate stringent handling requirements due to hazards such as skin irritation (H315) and environmental toxicity (H410) .

b) Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 895134-17-5)

- Molecular Formula: C₁₄H₁₄BrNO₃

- Key Differences : Ethyl ester replaces the methyl ester, and a 2-methyl group is present.

- Implications: The ethyl ester may alter metabolic stability and solubility.

c) Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216624-36-0)

- Molecular Formula: C₁₅H₁₇NO₅

- Key Differences : Methoxy groups at positions 5 and 8, along with a 2-methyl substituent.

- Implications: Methoxy groups could enhance electron density on the quinoline ring, influencing reactivity and interactions with biological targets. No safety or bioactivity data are provided .

Halogen and Heterocycle Modifications

a) Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS: 153947-56-9)

- Molecular Formula: C₁₃H₁₂FNO₃

- Key Differences : Fluorine replaces bromine at position 7, and an ethyl ester is present.

- Implications : Fluorine’s smaller size and electronegativity may reduce steric hindrance and alter binding affinity in biological systems compared to brominated analogs .

b) Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate (CAS: 100559-93-1)

- Molecular Formula : C₁₇H₁₄N₂O₃

- Key Differences: Quinazoline core replaces quinoline, with a phenyl group at position 2.

- This compound is discontinued, limiting available data .

Comparative Analysis Table

Research Implications and Gaps

- Biological Activity: None of the provided evidence details the biological activity of the target compound or its analogs. Further studies are needed to explore their pharmacokinetic and pharmacodynamic profiles.

- Safety Profiles : Brominated derivatives (e.g., CAS 1216416-55-5) require careful handling due to environmental and health hazards, whereas fluorinated analogs (e.g., CAS 153947-56-9) may offer safer alternatives .

- Structural Optimization : Modifications such as methoxy groups (CAS 1216624-36-0) or heterocycle changes (CAS 100559-93-1) could refine target selectivity or solubility .

Biological Activity

Methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells (cervical cancer)

- MDA-MB-435 Cells (melanoma)

For example, a study reported that derivatives of quinoline compounds demonstrated significant antiproliferative activity against these cell lines, with some showing growth inhibition percentages exceeding 50% at specific concentrations .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase transition.

Comparative Biological Activity

A comparative analysis of related compounds reveals differences in biological activity based on structural modifications. The following table summarizes key findings:

| Compound Name | Structure Features | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Quinoline with bromine and ester | High | Effective against HeLa and MDA-MB-435 |

| Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate | Ethyl instead of methyl | Moderate | Different solubility may affect bioavailability |

| Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate | Furan ring addition | Enhanced | Potential for improved activity due to structural diversity |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of HeLa cells with an IC50 value in the low micromolar range.

- Mechanistic Insights : Research indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cancer cells .

- Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the quinoline structure can lead to variations in potency and selectivity against different cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.